

The Discovery and Isolation of Massadine from *Styliissa massa*: A Technical Guide

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Compound of Interest

| | |
|----------------|-----------|
| Compound Name: | Massadine |
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Abstract

Massadine, a potent inhibitor of Geranylgeranyltransferase type I (GGTase I), is a highly oxygenated alkaloid isolated from the marine sponge *Styliissa massa*. This document provides a comprehensive technical overview of the discovery, isolation, and biological activity of **Massadine**. It includes detailed experimental protocols, quantitative data, and visualizations of its isolation workflow and relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Marine sponges of the genus *Styliissa* are a rich source of structurally diverse and biologically active secondary metabolites, particularly pyrrole-imidazole alkaloids.^{[1][2]} **Massadine**, a novel member of this class, was first reported in 2003 as a potent inhibitor of GGTase I, an enzyme implicated in various cellular signaling pathways and a potential target for anti-cancer and anti-fungal therapies.^{[3][4][5]} This technical guide details the key aspects of **Massadine**'s discovery and isolation, providing a foundation for further research and development.

Quantitative Data

The following tables summarize the key quantitative data associated with **Massadine**. While the original discovery publication by Nishimura et al. (2003) is not publicly available in its full text, the following information has been compiled from available abstracts and related literature.

Table 1: Physicochemical and Biological Activity Data for **Massadine**

| Parameter | Value | Reference |
|-----------------------------------|--|-----------|
| Molecular Formula | $C_{22}H_{24}Br_4N_{10}O_5$ | [3] |
| Source Organism | <i>Styliissa aff. massa</i> | [3] |
| Biological Target | Geranylgeranyltransferase type I (GGTase I) | [3] |
| Inhibitory Activity (IC_{50}) | 3.9 μ M (against <i>Candida albicans</i> GGTase I) | [3] |

Note: The precise yield of **Massadine** from the sponge and detailed spectroscopic data from the original isolation are not available in the public domain.

Experimental Protocols

The following is a representative experimental protocol for the bioassay-guided isolation of **Massadine** from *Styliissa massa*, based on established methods for isolating secondary metabolites from this sponge.[6][7][8]

Collection and Extraction

- Specimens of *Styliissa massa* are collected by scuba diving and immediately frozen at -20°C.
- The frozen sponge material is thawed, diced, and exhaustively extracted with methanol (MeOH) at room temperature.
- The combined MeOH extracts are filtered and concentrated under reduced pressure to yield a crude aqueous extract.

- The aqueous extract is then partitioned between ethyl acetate (EtOAc) and water. The organic layer, typically containing the alkaloids, is collected.

Bioassay-Guided Fractionation

- The EtOAc extract is subjected to a bioassay to determine its inhibitory activity against GGTase I.
- The active extract is then fractionated using vacuum liquid chromatography (VLC) over silica gel, eluting with a stepwise gradient of solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and methanol).
- Each fraction is tested in the GGTase I inhibition assay to identify the active fractions.

Chromatographic Purification

- The active fractions from VLC are further purified by a series of chromatographic techniques.
- Medium-Pressure Liquid Chromatography (MPLC): The active fractions are separated on a reversed-phase C18 column using a gradient of methanol in water.
- High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column with an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to yield pure **Massadine**.
- The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The structure of **Massadine** is determined through a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are used to determine the carbon skeleton and the connectivity of protons and carbons.
- High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental composition and confirm the molecular formula of the compound.

Visualizations

Isolation Workflow

Figure 1. Bioassay-Guided Isolation Workflow for Massadine

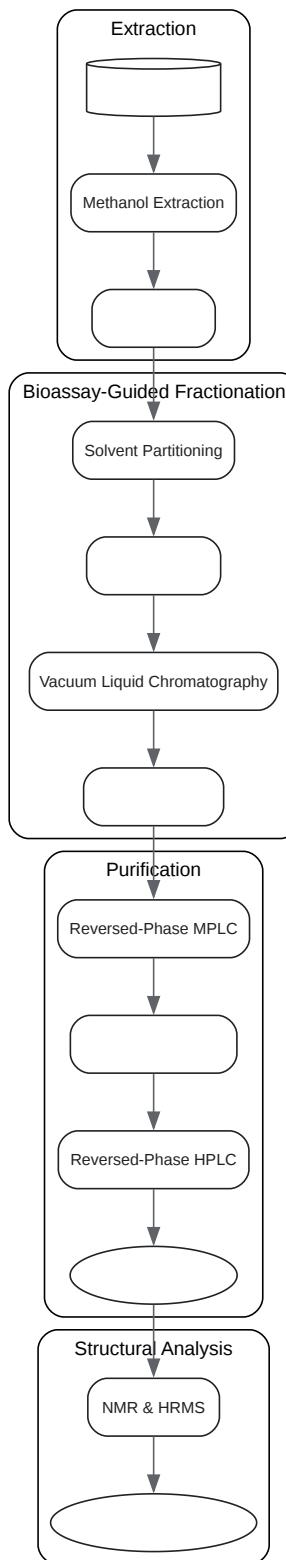


Figure 2. Inhibition of GGTase I Signaling Pathway by Massadine

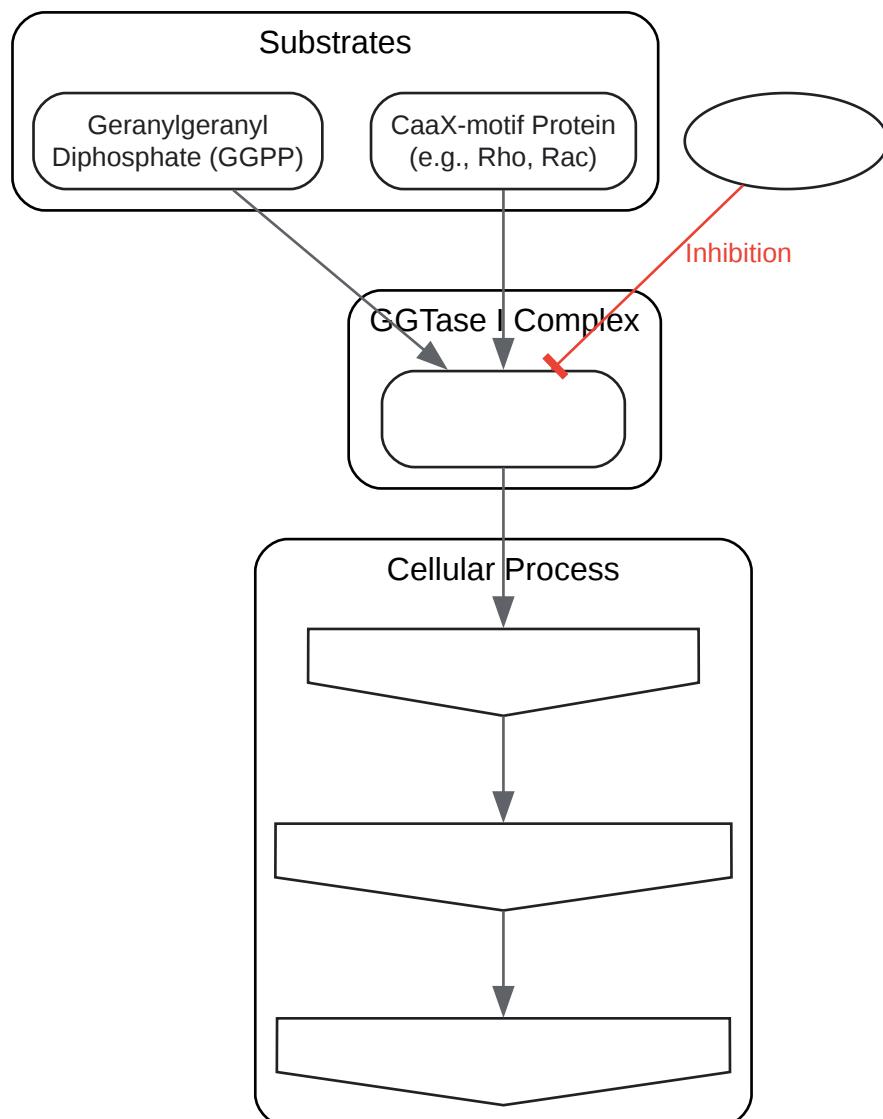
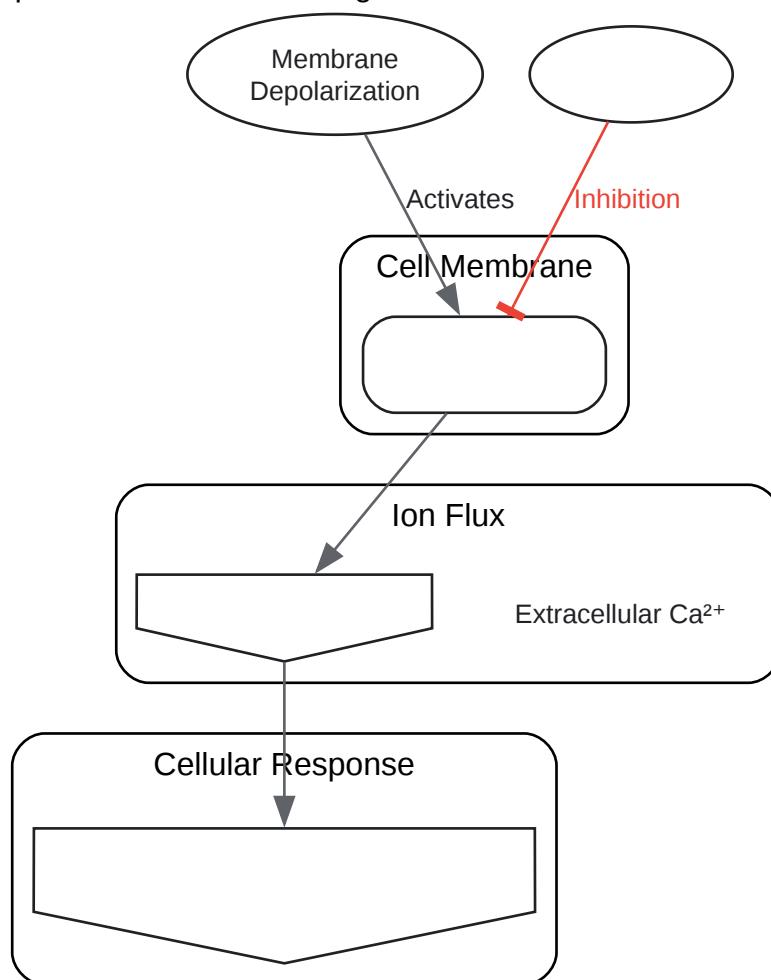


Figure 3. Proposed Inhibition of Voltage-Gated Calcium Channels by Massadine

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